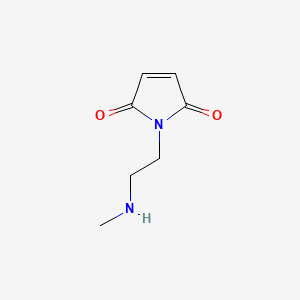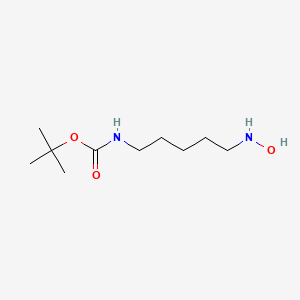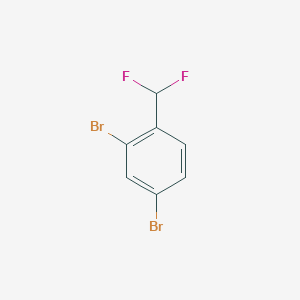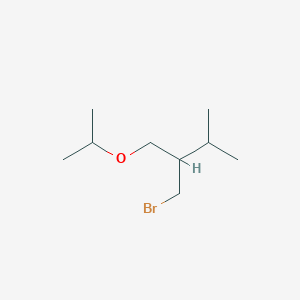
Potassium (3-((tert-butoxycarbonyl)amino)prop-1-en-2-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate is a chemical compound with the molecular formula C₈H₁₄BF₃NO₂·K and a molecular weight of 263.11 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable boron-containing reagent, such as potassium trifluoroborate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds .
Applications De Recherche Scientifique
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mécanisme D'action
The mechanism of action of potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate involves its ability to form stable complexes with various substrates. The trifluoroborate group can coordinate with metal ions and other electrophiles, facilitating various chemical transformations. The tert-butyl carbamate moiety provides steric protection and enhances the stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate: Similar structure but with a propan-2-yl group instead of a prop-2-en-1-yl group.
Uniqueness
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate is unique due to its prop-2-en-1-yl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Propriétés
Formule moléculaire |
C8H14BF3KNO2 |
|---|---|
Poids moléculaire |
263.11 g/mol |
Nom IUPAC |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-en-2-yl]boranuide |
InChI |
InChI=1S/C8H14BF3NO2.K/c1-6(9(10,11)12)5-13-7(14)15-8(2,3)4;/h1,5H2,2-4H3,(H,13,14);/q-1;+1 |
Clé InChI |
LEVREHGZTHRYTM-UHFFFAOYSA-N |
SMILES canonique |
[B-](C(=C)CNC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)

![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)


![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)



![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)

![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
